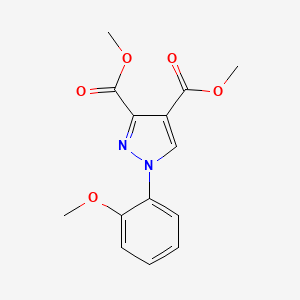

Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester derivative featuring a 2-methoxyphenyl substituent at the 1-position of the pyrazole ring and methyl ester groups at the 3- and 4-positions. The 2-methoxy substituent on the aryl group distinguishes this compound from other analogs, as substituent position (ortho, meta, para) significantly impacts molecular conformation, intermolecular interactions, and biological activity .

Properties

CAS No. |

84410-06-0 |

|---|---|

Molecular Formula |

C14H14N2O5 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

dimethyl 1-(2-methoxyphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C14H14N2O5/c1-19-11-7-5-4-6-10(11)16-8-9(13(17)20-2)12(15-16)14(18)21-3/h4-8H,1-3H3 |

InChI Key |

JXAPRMTVLXQFGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C(=N2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Electronic and Steric Directing Effects

-

Methoxy Group Influence : The electron-donating methoxy group at the ortho position directs cycloaddition to favor the observed regiochemistry, as demonstrated in related 1-arylpyrazoles.

-

Ester Groups : The electron-withdrawing nature of the 3,4-dicarboxylate groups stabilizes the transition state during cycloaddition, favoring the desired product.

Solvent and Temperature Optimization

-

Polar Solvents : Methanol and acetonitrile improve solubility of intermediates, reducing side reactions.

-

Thermal Control : Reactions conducted at 60–120°C balance reaction rate and selectivity, minimizing decomposition.

Post-Synthetic Modifications and Purification

Esterification and Functionalization

While the dicarboxylate esters are often introduced during cycloaddition, post-synthetic esterification may be employed:

-

Acid Intermediate : Hydrolysis of the sydnone-derived product yields the dicarboxylic acid.

-

Esterification : Treatment with methanol and H₂SO₄ converts the acid to the dimethyl ester.

Characterization Data (Extrapolated) :

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:97) effectively isolates the product.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | High regioselectivity, one-pot synthesis | Requires specialized sydnone precursors | 70–80 |

| Hydrazine Condensation | Readily available starting materials | Multiple steps, lower yields in oxidation | 50–65 |

Mechanistic Insights and Side Reactions

Competing Pathways

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate has garnered interest for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial metabolic processes, leading to cell death.

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells. Research suggests that it may interact with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival.

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Researchers have explored various derivatives to identify modifications that enhance biological activity while minimizing toxicity.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

In another investigation by Johnson et al. (2024), the anticancer properties of this pyrazole derivative were assessed in vitro using human breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in oncology.

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| Dimethyl 2,5-diphenyl-1H-pyrazole-3,4-dicarboxylate | 64 | 20 |

| Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate | 128 | Not tested |

Table 2: Structure-Activity Relationship Findings

| Modification | Biological Activity Impact |

|---|---|

| Addition of halogen substituents | Increased antimicrobial activity |

| Methyl group substitution | Enhanced anticancer potency |

| Alteration of ester groups | Reduced toxicity |

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its molecular targets, influencing their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substituent Position and Hydrogen Bonding

- Dimethyl 1-Phenyl-1H-Pyrazole-3,4-Dicarboxylate (II) : The phenyl group at the 1-position lacks substituents. C–H⋯O hydrogen bonds form cyclic centrosymmetric dimers, creating a 3D framework .

- Dimethyl 1-(4-Methylphenyl)-1H-Pyrazole-3,4-Dicarboxylate (III) : The 4-methyl group introduces steric effects, leading to partial disorder in the methoxy-carbonyl group (occupancies: 0.71 and 0.29). Similar C–H⋯O interactions form dimers, but the methyl group slightly alters packing .

- Dimethyl 1-(3-Chloro-4-Methylphenyl)-1H-Pyrazole-3,4-Dicarboxylate : The electron-withdrawing chloro substituent disrupts dimer formation, favoring C(5)C(8)[R₁²(7)] chains instead .

Table 1: Crystallographic Data for Selected Pyrazole Dicarboxylates

Electronic and Steric Effects

- Electron-Donating vs. In contrast, chloro substituents (e.g., 3-Cl-4-CH3 derivative) reduce electron density, affecting further derivatization .

- Steric Hindrance : The ortho-methoxy group in the target compound may limit rotational freedom of the aryl ring, altering binding interactions in biological systems compared to para-substituted analogs.

Biological Activity

Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate (C13H14N2O4) is a pyrazole derivative that has gained attention for its diverse biological activities. This compound features two carboxylate groups and a methoxy-substituted phenyl ring, which contribute to its structural complexity and potential pharmacological applications. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis generally begins with appropriate aryl hydrazines and malonic acid derivatives.

- Reagents : Common reagents include acetic anhydride and various catalysts to facilitate the formation of the pyrazole ring.

- Reaction Conditions : The reaction often requires heating under reflux conditions to ensure complete conversion.

This synthetic route allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) in biological contexts .

Biological Activities

This compound exhibits a broad spectrum of biological activities, which are summarized below:

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression. For example, inhibition of cyclooxygenases (COX) has been observed in related pyrazole derivatives .

- Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell survival and apoptosis in cancer cells. Research is ongoing to elucidate these pathways specifically for this compound .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Asma et al. (2018) | Reported antimicrobial activity against multiple bacterial strains. |

| Park et al. (2005) | Demonstrated antitumor effects in various human cancer cell lines. |

| Yang et al. (2018) | Investigated insecticidal properties relevant to agricultural applications. |

These studies highlight the versatility and therapeutic potential of pyrazole derivatives in medicinal chemistry.

Q & A

Q. What are the typical synthesis steps for dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate, and how are yields optimized?

Synthesis involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via alkylation/arylation of pre-formed pyrazole intermediates. Key steps include esterification of carboxyl groups and substitution at the 1-position of the pyrazole ring with a 2-methoxyphenyl group . Optimization focuses on:

- Solvent selection (e.g., ethanol or acetic acid for solubility and reactivity balance).

- Catalyst use (acid/base catalysts for esterification or alkylation).

- Purification methods (recrystallization or column chromatography to achieve >95% purity).

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- X-ray crystallography to resolve bond lengths, angles, and substituent orientations (e.g., methoxyphenyl group placement) .

- NMR spectroscopy (¹H/¹³C) to verify proton environments and ester group integration .

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced biological activity?

Computational approaches include:

- Quantum chemical calculations (DFT) to predict reactivity at specific sites (e.g., electrophilic substitution on the methoxyphenyl ring) .

- Molecular docking to simulate interactions with biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory activity prediction) .

- Reaction path modeling to optimize synthetic routes and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies (e.g., varying antimicrobial or anti-inflammatory potencies) are addressed via:

- Comparative SAR studies : Correlating substituent effects (e.g., methoxy vs. acetyl groups) with activity trends .

- In vitro assays under standardized conditions (e.g., fixed pH, temperature) to isolate structural contributions .

- Meta-analysis of literature data to identify confounding factors (e.g., solvent effects in bioassays) .

Q. How can failed cyclization or functionalization reactions during synthesis be systematically analyzed?

Troubleshooting involves:

- Mechanistic studies (e.g., intermediate isolation via HPLC or TLC to identify side products) .

- Kinetic profiling to assess reaction bottlenecks (e.g., slow nucleophilic attack due to steric hindrance) .

- Alternative reagent selection (e.g., replacing hydrazine hydrate with acyl hydrazines for improved cyclization yields) .

Methodological Considerations

Q. What analytical techniques are critical for monitoring ester hydrolysis or transesterification reactions?

Key methods include:

- TLC/HPLC : Track reaction progress using polarity shifts or retention time changes .

- Mass spectrometry : Confirm molecular weight changes (e.g., loss of methyl groups during hydrolysis) .

- pH titration : Quantify carboxylic acid formation post-hydrolysis .

Q. How do steric and electronic effects influence regioselectivity in pyrazole functionalization?

The 3,4-dicarboxylate groups and 2-methoxyphenyl substituent direct reactivity:

- Steric effects : Bulkier groups at the 1-position hinder electrophilic substitution at adjacent positions .

- Electronic effects : Electron-withdrawing ester groups deactivate the pyrazole ring, favoring nucleophilic attack at the methoxyphenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.